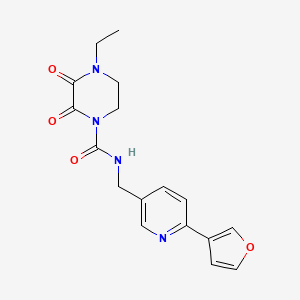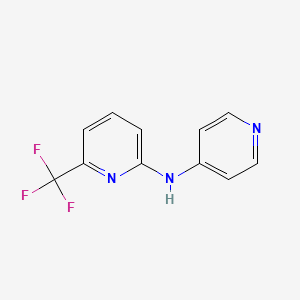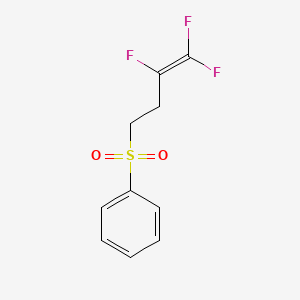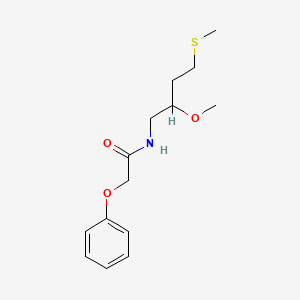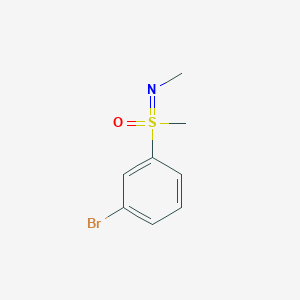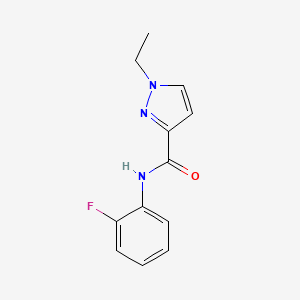
3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains a pyrrole ring and a pyrazole ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a nitrogen atom. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrazole rings, which are likely to influence its chemical properties significantly. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrole and pyrazole rings. These rings are part of many biologically active molecules, so they might undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and pyrazole rings. Factors such as polarity, solubility, stability, and reactivity would all be affected .科学的研究の応用
Novel Compound Synthesis
A study by Khalifa, Al-Omar, and Ali (2017) describes the synthesis of novel compounds related to 3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile. These compounds were synthesized using a reaction with various phenyl ethanones and cyanoacetate, revealing their potential in chemical synthesis and pharmaceutical applications (Khalifa et al., 2017).
Reactivity and Derivative Formation
Ali, Ragab, Abdelghafar, and Farag (2016) explored the reactivity of a derivative of this compound, showing its potential to react with various nucleophiles. This study opens pathways for creating new chemical entities with potential applications in various scientific fields (Ali et al., 2016).
Optoelectronic Properties
Research by Irfan et al. (2019) investigated the optoelectronic properties of pyrazole derivatives, including compounds related to this compound. Their findings suggest potential applications in photovoltaic devices, highlighting the material's suitability for solar cell technology (Irfan et al., 2019).
Synthesis of Pyrazole Derivatives
Glotova et al. (2013) demonstrated a method for synthesizing pyrazole derivatives from pyrrole carbonitriles, which could be applicable to this compound. Their research contributes to the development of new compounds with potential use in various scientific and industrial applications (Glotova et al., 2013).
Biological Properties
A study by Ramadan, El‐Helw, and Sallam (2019) focused on the cytotoxic and antimicrobial activities of pyrazole-carbonitrile derivatives. Their research offers insights into the potential biomedical applications of compounds similar to this compound, especially in developing new antimicrobial agents (Ramadan et al., 2019).
Anticancer Activity
Further research by Farag et al. (2010) highlights the potential of pyrazole-based heterocycles, including derivatives of this compound, in antitumor applications. Their findings suggest these compounds can be effective in cancer treatment, with specific focus on breast and ovarian tumors (Farag et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-6-5-11-12-8(6)7-2-1-3-10-7/h1-3,5,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEBXTOFBFDWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=C(C=NN2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

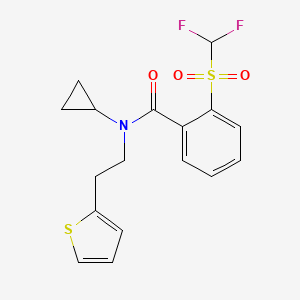
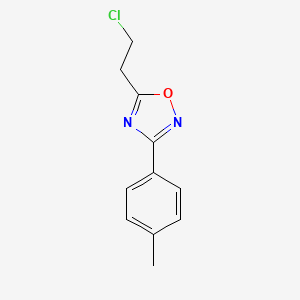

![{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B3015976.png)



